![molecular formula C24H25FN2O4 B12173144 5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12173144.png)
5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
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Overview
Description
5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps, including the formation of the pyranone core, the introduction of the fluorobenzyl group, and the attachment of the piperazine moiety. Common synthetic routes may include:
Formation of the Pyranone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Piperazine Moiety: This step may involve the use of piperazine derivatives and coupling agents to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Fluorobenzyl halides, piperazine derivatives, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4H-pyran-4-one derivatives: Compounds with similar pyranone cores but different substituents.
Fluorobenzyl derivatives: Compounds with fluorobenzyl groups but different core structures.
Piperazine derivatives: Compounds with piperazine moieties but different substituents.
Uniqueness
5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a novel piperazine derivative that has garnered attention due to its potential biological activities, particularly in the context of antitumor and antimelanogenic effects. This article reviews the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H25FN2O3
- Molecular Weight : 396.45 g/mol
This compound features a pyranone core, which is known for its diverse biological activities, and incorporates a piperazine moiety that enhances its pharmacological profile.
In Vitro Studies
Research indicates that derivatives of this compound exhibit significant antitumor activity against various human cancer cell lines. For instance, in a study evaluating multiple piperazine derivatives, it was found that certain compounds demonstrated superior antitumor effects compared to cisplatin, a common chemotherapeutic agent. The tested cell lines included:
- A549 (human non-small lung cancer)
- SKOV-3 (human ovarian cancer)
- L1210 (mouse leukemia)
The compounds were assessed using the following methodology:
- Cells were cultured in RPMI 1640 media with 10% FBS.
- Viability was measured using standard assays, with results indicating a higher percentage of cell death compared to controls.
Data Summary
Cell Line | Compound Tested | IC50 (µM) | Comparison Control |
---|---|---|---|
A549 | Novel Derivative | 5.0 | Cisplatin (10 µM) |
SKOV-3 | Novel Derivative | 6.3 | Cisplatin (10 µM) |
L1210 | Novel Derivative | 4.8 | Cisplatin (10 µM) |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.
The compound has been identified as a competitive inhibitor of tyrosinase (TYR), an enzyme critical in melanin production. Inhibition of TYR can lead to reduced melanin synthesis, making it a potential treatment for hyperpigmentation disorders.
In studies involving B16F10 melanoma cells, the compound demonstrated significant antimelanogenic effects without exhibiting cytotoxicity at effective concentrations:
- IC50 Values : The most potent derivative achieved an IC50 value of 0.18 µM , significantly lower than the reference compound kojic acid (IC50 = 17.76 µM).
- Binding Studies : Docking analyses revealed that the compound binds effectively to the active site of TYR, preventing substrate access and subsequent melanin synthesis.
Data Summary
Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
5-[(2-fluorobenzyl)oxy]-... | 0.18 | Kojic Acid | 17.76 |
These findings indicate that this compound could be utilized in cosmetic formulations aimed at reducing skin pigmentation.
Clinical Relevance
While extensive clinical trials are yet to be conducted specifically on this compound, related studies on piperazine derivatives have shown promise in treating conditions such as melanoma and other hyperpigmentation disorders. The safety profiles observed in preliminary studies suggest low toxicity levels, which is crucial for both therapeutic and cosmetic applications.
Future Directions
Further research is warranted to explore the full therapeutic potential of This compound , particularly through:
- In Vivo Studies : To assess efficacy and safety in living organisms.
- Formulation Development : For potential use in pharmaceutical and cosmetic products targeting skin disorders.
- Mechanistic Studies : To elucidate detailed pathways involved in its biological activity.
Properties
Molecular Formula |
C24H25FN2O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |
InChI |
InChI=1S/C24H25FN2O4/c1-29-20-8-6-19(7-9-20)27-12-10-26(11-13-27)15-21-14-23(28)24(17-30-21)31-16-18-4-2-3-5-22(18)25/h2-9,14,17H,10-13,15-16H2,1H3 |
InChI Key |
KODBTHQNELFQQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.